

# Application Notes and Protocols for IR-797 Chloride in Flow Cytometry

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## Compound of Interest

Compound Name: IR-797 chloride

Cat. No.: B8193060

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## Introduction to IR-797 Chloride

**IR-797 chloride** is a near-infrared (NIR) cyanine dye with fluorescent properties that make it a valuable tool for various biological applications, including flow cytometry. Its emission in the NIR spectrum (typically above 700 nm) offers significant advantages over traditional fluorochromes that emit in the visible range. These benefits include reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio, and deeper tissue penetration for in vivo studies. **IR-797 chloride** is a lipophilic cation, which facilitates its accumulation in mitochondria of live cells, driven by the mitochondrial membrane potential.

## Principle of Action in Flow Cytometry

In flow cytometry, **IR-797 chloride** can be utilized primarily for the assessment of cell viability and mitochondrial membrane potential.

- **Viability Assessment:** Healthy cells with intact plasma membranes will largely exclude the dye, resulting in low fluorescence. In contrast, cells with compromised membranes (a hallmark of late apoptosis or necrosis) will allow the dye to enter and stain intracellular components, leading to a significant increase in fluorescence. This allows for the clear distinction between live and dead cell populations.

- **Mitochondrial Membrane Potential:** Due to its cationic nature, **IR-797 chloride** accumulates in the mitochondria of healthy, non-apoptotic cells, which maintain a high negative mitochondrial membrane potential. This accumulation leads to a bright fluorescent signal. In apoptotic cells, the mitochondrial membrane potential collapses, leading to a decrease in the accumulation of **IR-797 chloride** and a subsequent reduction in fluorescence intensity. This change in fluorescence can be quantified by flow cytometry to monitor the progression of apoptosis.

## Data Presentation

While specific quantitative data for **IR-797 chloride** in various cell lines is not extensively published, the following table provides a representative example of expected results when using a near-infrared dye for viability and mitochondrial membrane potential analysis.

| Parameter  | Live Cells | Apoptotic Cells | Necrotic Cells |
|--|------------|-----------------|----------------|
| Mean Fluorescence Intensity (MFI) of IR-797 Chloride | High       | Low to Moderate | Very High      |
| Forward Scatter (FSC)                                | Normal     | Decreased       | Decreased      |
| Side Scatter (SSC)                                   | Normal     | Increased       | Variable       |

## Experimental Protocols

### Protocol 1: Cell Viability Assessment using IR-797 Chloride

This protocol is designed for the discrimination of live and dead cells in a suspension culture.

Materials:

- **IR-797 chloride**
- Dimethyl sulfoxide (DMSO) for stock solution preparation

- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup> free
- Flow cytometry tubes
- Cell suspension of interest
- Flow cytometer equipped with a near-infrared laser (e.g., 785 nm) and appropriate emission filters (e.g., a long-pass filter around 800 nm).

#### Procedure:

- Prepare a 1 mM stock solution of **IR-797 chloride** in DMSO. Store the stock solution at -20°C, protected from light.
- Harvest cells and wash them once with PBS.
- Resuspend cells in PBS at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Prepare a working solution of **IR-797 chloride**. Dilute the 1 mM stock solution in PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
- Add the **IR-797 chloride** working solution to the cell suspension.
- Incubate for 15-30 minutes at room temperature, protected from light.
- Analyze the cells by flow cytometry without a wash step. Excite with a near-infrared laser (e.g., 785 nm) and collect the emission using a suitable long-pass filter (e.g., 820/60 nm).
- Gate on the cell population based on forward and side scatter to exclude debris.
- Analyze the fluorescence intensity of the **IR-797 chloride** signal to distinguish between live (low fluorescence) and dead (high fluorescence) cell populations.

## Protocol 2: Assessment of Mitochondrial Membrane Potential using IR-797 Chloride

This protocol is for monitoring changes in mitochondrial membrane

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